molecular formula C11H7NO B1629110 8-Hydroxynaphthalene-2-carbonitrile CAS No. 478929-30-5

8-Hydroxynaphthalene-2-carbonitrile

Cat. No.: B1629110
CAS No.: 478929-30-5
M. Wt: 169.18 g/mol
InChI Key: WBONGMFKXUSKAI-UHFFFAOYSA-N
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Description

8-Hydroxynaphthalene-2-carbonitrile is a chemical compound belonging to the naphthalene family. It is characterized by the presence of a hydroxyl group at the 8th position and a nitrile group at the 2nd position on the naphthalene ring. This compound is a white crystalline solid, soluble in organic solvents, and has a melting point of 220-222°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynaphthalene-2-carbonitrile typically involves the nitration of naphthalene followed by hydrolysis and subsequent cyanation. One common method includes the following steps:

    Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.

    Hydrolysis: The nitro group is then reduced to an amino group, followed by hydrolysis to yield 1-naphthol.

    Cyanation: Finally, the hydroxyl group is converted to a nitrile group using a cyanating agent such as sodium cyanide under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxynaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of 8-naphthoic acid.

    Reduction: Formation of 8-aminonaphthalene-2-carbonitrile.

    Substitution: Formation of 8-alkoxynaphthalene-2-carbonitrile or 8-acetoxynaphthalene-2-carbonitrile.

Scientific Research Applications

8-Hydroxynaphthalene-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Hydroxynaphthalene-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Hydroxynaphthalene-2-carbonitrile
  • 2-Hydroxynaphthalene-1-carbonitrile
  • 8-Hydroxyquinoline

Comparison: 8-Hydroxynaphthalene-2-carbonitrile is unique due to the specific positioning of the hydroxyl and nitrile groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

8-hydroxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBONGMFKXUSKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C#N)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628966
Record name 8-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478929-30-5
Record name 8-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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